2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, is subjected to a series of reactions to introduce the necessary functional groups. This may involve halogenation, nitration, or other substitution reactions.
Triazole Ring Formation: The bromopyridine intermediate is then reacted with appropriate reagents to form the 1H-1,2,4-triazole ring. This step often involves cyclization reactions under controlled conditions.
Acetamide Formation: The final step involves the introduction of the acetamide group through acylation reactions. This is achieved by reacting the triazole intermediate with 4-methoxybenzylamine and acetic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
- 5-Bromopyridine-3-acetonitrile
- Methyl 5-bromopyridine-3-carboxylate
Uniqueness
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and methoxybenzyl group enhances its potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C17H16BrN5O2 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-14-4-2-11(3-5-14)8-20-16(24)7-15-21-17(23-22-15)12-6-13(18)10-19-9-12/h2-6,9-10H,7-8H2,1H3,(H,20,24)(H,21,22,23) |
InChI Key |
DRBMXSZYSHOTJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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